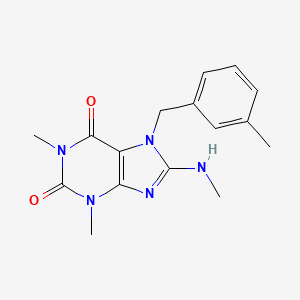

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Description

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with structural modifications at positions 1, 3, 7, and 8 of the purine-2,6-dione scaffold. The compound features a 3-methylbenzyl group at position 7 and a methylamino substituent at position 8, distinguishing it from classical adenosine receptor antagonists like theophylline.

Properties

IUPAC Name |

1,3-dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMRCLCHLUQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as a derivative of the purine family, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and possibly neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a complex structure that includes multiple methyl and benzyl groups. The presence of these substituents may influence its biological activity by affecting its solubility and interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential effects:

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and could have implications in conditions like neurodegenerative diseases.

- Anti-inflammatory Effects : Compounds in the purine class have been noted for their ability to modulate inflammatory pathways. This could be particularly relevant in the context of chronic inflammatory diseases.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully elucidated through detailed studies.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of related purine derivatives. For instance:

- Cytotoxicity Assays : MTT assays demonstrated that certain purine derivatives inhibited cell proliferation in cancer cell lines with varying degrees of effectiveness. While specific data on this compound is sparse, similar compounds have shown IC50 values ranging from 10 to 50 µM against breast and prostate cancer cells.

- Anti-inflammatory Assays : In studies assessing the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6), some purine derivatives significantly reduced cytokine levels in activated macrophages, indicating potential as anti-inflammatory agents.

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Anti-inflammatory | Modulation of cytokine production | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

While specific mechanisms for this compound remain under investigation, related compounds often interact with adenosine receptors or inhibit enzymes involved in nucleotide metabolism. These interactions can lead to altered cellular signaling pathways that mediate inflammatory responses and cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of purine-2,6-dione derivatives is highly dependent on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

*Calculated based on molecular formula C18H19N5O2.

Key Structural-Activity Relationships (SAR)

- This substituent is critical for receptor binding in A1 antagonists like L-97-1 .

- Position 8: Methylamino (target compound) vs. bulkier groups (e.g., benzyl in L-97-1 or aminopiperidine in BI1356) influences target selectivity. Smaller substituents may favor adenosine receptors, while larger groups (e.g., BI1356’s aminopiperidine) correlate with DPP-4 inhibition .

- Position 1 and 3 : Methyl groups (target compound) reduce metabolic degradation compared to propyl or allyl substituents in other analogs .

Pharmacological Overlaps and Distinctions

- Adenosine Receptor Antagonism: L-97-1 and the target compound share a 7-benzyl/3-methylbenzyl motif, a hallmark of A1 receptor antagonists. However, L-97-1’s 8-benzyl group may confer higher A1 affinity than the target’s methylamino group .

- DPP-4 Inhibition: BI1356’s 8-aminopiperidine group is essential for DPP-4 binding, a feature absent in the target compound. This suggests the target is less likely to inhibit DPP-4 .

- Cardiovascular Activity: Compound 15’s 8-morpholinylethylamino group confers antiarrhythmic effects, whereas the target’s methylamino group may lack sufficient bulk for adrenoreceptor interaction .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1,3-dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione?

Answer:

The synthesis typically involves functionalization of the purine core. For example:

- Alkylation : Substituents like the 3-methyl-benzyl group are introduced via nucleophilic substitution or Mitsunobu reactions. demonstrates alkylation using benzyl halides or carbamates under anhydrous conditions (e.g., dichloromethane or THF with triethylamine as a base).

- Amination : The 8-methylamino group is introduced via nucleophilic displacement of halogenated intermediates (e.g., bromine at position 8) using methylamine derivatives. and highlight brominated analogs and their reactivity.

- Purification : Column chromatography (silica gel, gradient elution) is standard, as noted in for isolating pure products.

Basic: How is the compound characterized structurally, and what analytical discrepancies might arise?

Answer:

Key techniques include:

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~3344 cm⁻¹ (N-H stretching) confirm the purine-dione core and amine groups (see ). Discrepancies in peak positions may arise from solvent effects or crystallinity.

- NMR : ¹H NMR should resolve methyl groups (δ 3.0–3.5 ppm for N-methyl) and benzyl protons (δ 7.2–7.4 ppm). reports ¹³C NMR signals at ~155–160 ppm for carbonyl carbons.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 169, 149 in ) confirm fragmentation patterns. Contradictions may occur if impurities mimic isotopic peaks.

Advanced: How do structural modifications at the 7- and 8-positions influence bioactivity?

Answer:

- 7-Position : The 3-methyl-benzyl group ( ) enhances lipophilicity, potentially improving membrane permeability. Substitution with bulkier groups (e.g., ’s quinazolinylmethyl) may alter target binding.

- 8-Position : Methylamino groups (vs. halogens in ) reduce electrophilicity, potentially mitigating off-target reactivity. shows that methylation at adjacent positions (e.g., caffeine’s 1,3,7-trimethylation) modulates adenosine receptor affinity.

- Methodology : Comparative SAR studies using radioligand binding assays (e.g., adenosine A₁/A₂A receptors) are recommended.

Advanced: What computational approaches predict the compound’s reactivity or binding modes?

Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like phosphodiesterases or kinases. references deep learning models for chemical property prediction.

- DFT Calculations : Assess electronic effects of substituents (e.g., electron-donating methyl groups stabilize the purine core). provides InChI/SMILES strings for in silico modeling.

- Contradictions : Discrepancies between predicted and experimental binding affinities may arise from solvation effects or conformational flexibility.

Advanced: How can conflicting spectral data (e.g., NMR or IR) be resolved during characterization?

Answer:

- Dynamic Effects : Rotameric states of the 3-methyl-benzyl group ( ) may split NMR signals. Variable-temperature NMR or 2D-COSY can resolve this.

- Crystallography : Single-crystal X-ray diffraction ( ) provides unambiguous structural validation.

- Control Experiments : Compare spectra with analogs (e.g., ’s nitro- or chloro-substituted derivatives) to isolate substituent-specific signals.

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- Reaction Optimization : Automated synthesis ( ) improves reproducibility. For example, robotic handling of trifluoroacetic acid in anhydrous THF minimizes side reactions.

- Purification : Scale-up requires switching from column chromatography to recrystallization (solvent screening) or preparative HPLC.

- Byproduct Analysis : LC-MS or TLC ( ) monitors degradation products, such as demethylation at the 1- or 3-positions.

Advanced: How does the compound’s stability under physiological conditions impact pharmacological studies?

Answer:

- pH Stability : The purine-dione core may hydrolyze in acidic/alkaline conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is critical ( ).

- Metabolic Pathways : Methylamino groups (vs. methoxy in ) may resist hepatic CYP450 metabolism, extending half-life.

- Methodology : Use LC-MS/MS to track degradation products in simulated gastric fluid (pH 2.0) or plasma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.